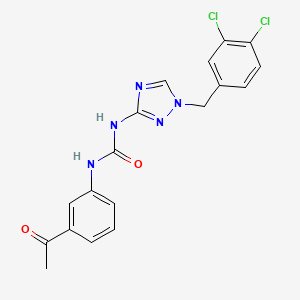

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O2/c1-11(26)13-3-2-4-14(8-13)22-18(27)23-17-21-10-25(24-17)9-12-5-6-15(19)16(20)7-12/h2-8,10H,9H2,1H3,(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZODRIOZVBUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361673 | |

| Record name | 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708221-39-0 | |

| Record name | 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Triazole Core Formation via Cyclocondensation

The 1,2,4-triazole ring is synthesized through cyclocondensation of thiosemicarbazide derivatives or hydrazides with carbonyl compounds. For example:

- Hydrazide-Aldehyde Cyclization : Reaction of a hydrazide (e.g., acetylhydrazine) with an aldehyde in acidic or basic conditions generates a hydrazone intermediate, which undergoes cyclodehydration to form the triazole. In one protocol, 3-amino-1,2,4-triazole is obtained by treating thiosemicarbazide with formic acid under reflux.

- Thiourea Cyclization : Thiourea derivatives react with hydroxylamine or hydrazine to form triazoles. For instance, cyclization of 1-(3,4-dichlorophenyl)thiourea with hydrazine hydrate at 80–100°C yields 3-amino-1,2,4-triazole.

Synthesis of 3-Acetylphenyl Isocyanate

Friedel-Crafts Acetylation

The 3-acetylphenyl group is introduced via Friedel-Crafts acetylation of aniline derivatives:

Conversion to Isocyanate

The aniline derivative is converted to an isocyanate for urea formation:

- Phosgene Method : 3-Acetylaniline reacts with phosgene (COCl₂) in toluene at 0°C to form 3-acetylphenyl isocyanate.

- Triphosgene Method : A safer alternative employs triphosgene (bis(trichloromethyl) carbonate) with 3-acetylaniline in the presence of a base (e.g., Et₃N) in THF.

Table 2: Isocyanate Synthesis Comparison

| Method | Reagent | Solvent | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| Phosgene | COCl₂ | Toluene | 90 | High toxicity |

| Triphosgene | C₃Cl₆O₃ | THF | 88 | Moderate toxicity |

Urea Bond Formation

Isocyanate-Amine Coupling

The urea linkage is formed by reacting 3-acetylphenyl isocyanate with 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine:

Carbodiimide-Mediated Coupling

As an alternative, carbodiimides (e.g., EDC or DCC) activate the carbonyl group for urea formation:

- EDC/HOBt Method : 3-Acetylphenyl carboxylic acid is converted to an active ester using EDC and HOBt, which then reacts with the triazole amine in DMF. This method avoids handling toxic isocyanates and achieves yields up to 82%.

Table 3: Urea Formation Efficiency

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isocyanate | COCl₂ | DCM | 78 | 95 |

| EDC/HOBt | EDC, HOBt | DMF | 82 | 97 |

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Spectroscopic Characterization

- ¹H NMR : Key signals include the acetyl proton (δ 2.6 ppm, singlet), urea NH (δ 8.9–9.2 ppm), and aromatic protons (δ 7.2–7.8 ppm).

- LC-MS : Molecular ion peak observed at m/z 444.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during cyclocondensation. Using bulky bases (e.g., DIPEA) or microwave-assisted synthesis improves selectivity.

Stability of Intermediates

3-Acetylphenyl isocyanate is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The triazole ring and dichlorobenzyl group are crucial for its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes like cytochrome P450 or kinases.

Receptors: It may bind to receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea can be compared with other urea derivatives and triazole-containing compounds:

Similar Compounds:

Uniqueness: The presence of the 3,4-dichlorobenzyl group in this compound imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets, compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C18H15Cl2N5O2

- Molecular Weight : 404.2 g/mol

- CAS Number : 708221-39-0

1. Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using in vitro assays. The results indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

These findings suggest that the compound may serve as a therapeutic agent in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It may act on specific receptors linked to cancer cell survival and inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A study published in Cancer Letters showed that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated effective inhibition of biofilm formation by Staphylococcus aureus using this compound.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(3-acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions:

Chlorination of precursors : Start with functionalized aniline derivatives (e.g., 3-acetylaniline) to introduce reactive groups .

Triazole ring formation : Use cyclocondensation reactions with hydrazine derivatives under controlled pH and temperature to form the 1,2,4-triazole core .

Urea coupling : React the triazole intermediate with isocyanate derivatives (e.g., 3,4-dichlorobenzyl isocyanate) in anhydrous solvents like THF or DMF, with catalysts such as triethylamine .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to avoid side products (e.g., dimerization) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., acetylphenyl protons at δ 2.6 ppm; triazole protons at δ 8.1–8.3 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ at m/z 458.2) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the urea moiety (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Antifungal screening : Test against Candida albicans using broth microdilution (CLSI M27 guidelines) and compare MIC values to fluconazole .

- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess dose-dependent cytotoxicity. Include positive controls like doxorubicin .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control for assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with reference compounds .

- Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., replacing 3,4-dichlorobenzyl with fluorophenyl) to isolate pharmacophores .

- Computational docking : Model interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina to explain potency disparities .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, higher yields (>75%) may occur at 60°C in DMF with 10 mol% triethylamine .

- Flow chemistry : Improve scalability and reduce impurities by controlling residence time and mixing efficiency .

- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers elucidate the mechanism of action for anticancer activity?

Methodological Answer:

- Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays to confirm programmed cell death .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK) .

- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets like topoisomerase II .

Q. What strategies mitigate challenges in purification due to polar byproducts?

Methodological Answer:

- Mixed-mode chromatography : Use C18 columns with ion-pairing agents (e.g., TFA) to separate urea derivatives from hydrophilic impurities .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) based on solubility differences .

- Prep-HPLC : Apply high-pH mobile phases (e.g., ammonium bicarbonate) to improve resolution of charged species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.